molecular formula C15H18O3 B2631271 7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1269285-05-3

7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B2631271
CAS No.: 1269285-05-3
M. Wt: 246.306
InChI Key: DSODKSULHXYBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one is a spiro compound that features a unique structural motif where a chromene ring is fused to a cyclohexane ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one can be achieved through a series of organic reactions. One common method involves the use of a Claisen rearrangement followed by the formation of an o-quinone methide intermediate and subsequent electrocyclization

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structural features allow it to interact with cellular components, potentially leading to anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-3-2-6-15(8-10)9-13(17)12-5-4-11(16)7-14(12)18-15/h4-5,7,10,16H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSODKSULHXYBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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